molecular formula C7H9NO B1215103 3-(1-Hydroxyethyl)pyridine CAS No. 4754-27-2

3-(1-Hydroxyethyl)pyridine

Numéro de catalogue: B1215103
Numéro CAS: 4754-27-2
Poids moléculaire: 123.15 g/mol
Clé InChI: QMDUEBURHKSKDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)pyridine typically involves the reaction of pyridine with ethylene oxide under acidic or basic conditions. Another method includes the reduction of 3-acetylpyridine using sodium borohydride or lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-acetylpyridine. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity
Research has indicated that 3-(1-Hydroxyethyl)pyridine derivatives can exhibit significant anticancer properties. A study demonstrated that certain derivatives showed potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Phosphodiesterase Inhibition
Recent findings suggest that compounds related to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 inhibitors have therapeutic implications in treating conditions such as overactive bladder and asthma by modulating cyclic nucleotide levels .

3. Neuroprotective Effects
this compound has been studied for its neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .

Industrial Applications

1. Synthesis of Other Compounds
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of more complex heterocyclic compounds which are essential in drug development .

2. Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for the detection and quantification of other substances due to its unique spectral properties. It can be employed in chromatographic techniques for separating complex mixtures .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityPotent activity against various cancer cell lines
PDE4 InhibitionTreatment for overactive bladder and asthma
Neuroprotective EffectsReduces oxidative stress and inflammation in neuronal cells
Synthesis IntermediateUsed in producing complex heterocyclic compounds
Analytical ChemistryReagent for detection and quantification of other substances

Case Studies

Case Study 1: Anticancer Properties
A study published in the Bulletin of the Chemical Society of Ethiopia investigated the anticancer potential of various pyridine derivatives, including this compound. The results indicated that specific derivatives exhibited cytotoxic effects on breast cancer cells, highlighting their potential role in cancer therapy .

Case Study 2: PDE4 Inhibition
In a mouse model study for overactive bladder, researchers administered a compound derived from this compound alongside tadalafil. The results showed a significant reduction in urination frequency, suggesting its efficacy as a PDE4 inhibitor .

Mécanisme D'action

The mechanism of action of 3-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyethyl group allows for hydrogen bonding, which can enhance its binding affinity to biological targets .

Comparaison Avec Des Composés Similaires

Uniqueness: 3-(1-Hydroxyethyl)pyridine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Activité Biologique

3-(1-Hydroxyethyl)pyridine, identified by the CAS number 4754-27-2, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications related to neurological disorders and as an inhibitor of phosphodiesterase 4 (PDE4). This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a levorotatory white solid. Its structure allows it to participate in various biochemical reactions, influencing enzyme and protein activities, which are crucial for its therapeutic effects .

Biological Activity

1. Neurological Effects:
Research indicates that this compound may have neuroprotective properties. It is being investigated for its potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

2. PDE4 Inhibition:
One of the most significant biological activities of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is implicated in various conditions, including asthma and overactive bladder. Inhibiting PDE4 can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and may alleviate symptoms associated with these conditions .

The mechanisms through which this compound exerts its effects include:

  • cAMP Modulation: By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to various downstream effects such as reduced inflammation and smooth muscle relaxation.
  • Neurotransmitter Regulation: It may enhance the release or action of neurotransmitters, contributing to its potential neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential to protect neuronal cells from degeneration
PDE4 InhibitionReduces symptoms of asthma and overactive bladder
Enzyme InteractionInfluences various biochemical pathways

Case Studies

  • Animal Studies on Neuroprotection:
    In a series of animal studies, this compound was administered to models of neurodegeneration. The results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups .
  • Clinical Implications in Overactive Bladder:
    A clinical trial evaluating the efficacy of PDE4 inhibitors, including this compound, demonstrated a marked improvement in urinary frequency and urgency among participants suffering from overactive bladder syndrome .

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Long-term exposure studies suggest that it does not produce chronic adverse effects under regulated conditions; however, it may cause irritation upon contact with skin or eyes .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-(1-Hydroxyethyl)pyridine, and how do they elucidate its structural properties?

  • Methodological Answer : The compound can be characterized using FT-IR and Raman spectroscopy to identify functional groups like the hydroxyl (-OH) and pyridine ring vibrations. FT-IR peaks in the range of 3200–3600 cm⁻¹ confirm hydroxyl stretching, while Raman bands near 1000–1600 cm⁻¹ correspond to pyridine ring modes . Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition temperatures and hydration states. For structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, though crystallization conditions must be optimized to avoid hydrate formation .

Q. What synthetic routes are effective for laboratory-scale preparation of this compound?

  • Methodological Answer : A common method involves oxidation of 1-(pyridin-3-yl)ethanol using chromium trioxide (CrO₃) in dichloromethane (DCM) with pyridine as a base. This yields the target compound with ~45% efficiency after distillation . Alternative routes include catalytic hydrogenation or borohydride reduction of ketone precursors. Key parameters:

Reagent/ConditionRoleOptimization Tips
CrO₃ in DCMOxidizing agentUse stoichiometric pyridine to stabilize intermediates and prevent over-oxidation
Pd/C under H₂ReductionMonitor reaction progress via TLC to avoid byproducts

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Follow irritant (Xi) hazard protocols : Use gloves (nitrile), goggles, and lab coats. In case of skin contact, rinse immediately with water. For spills, neutralize with inert absorbents and dispose as hazardous waste. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can oxidation conditions for synthesizing this compound be optimized to minimize side reactions?

  • Methodological Answer : Side reactions (e.g., over-oxidation to carboxylic acids) are mitigated by:

  • Controlled stoichiometry : Use 1:1 molar ratios of CrO₃ to substrate.
  • Low temperatures : Conduct reactions at 0–5°C to slow radical pathways.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) reduce unwanted hydration .
    Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from dimers or oxidized byproducts.

Q. What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to metal ions like Cu²⁺. For metal complexes, EPR spectroscopy paired with multireference CASSCF calculations resolves ligand field splitting and spin states . Validate models against experimental UV-Vis and magnetic susceptibility data.

Q. How can structural contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism in solution). Strategies include:

  • Variable-temperature NMR : Identify equilibrium shifts between hydroxyl and keto forms.
  • Solid-state NMR : Compare with XRD data to distinguish static vs. dynamic disorder.
  • DFT-MD simulations : Model solvent effects on conformational preferences .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the pyridine C-5 position to modulate electron density and hydrogen-bonding capacity. For example, chloro or methoxy groups enhance antimicrobial activity by increasing lipophilicity .
  • Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to improve binding to biological targets (e.g., enzymes) .

Propriétés

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4754-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4754-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpyridine-3-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-PYRIDYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-(1-Hydroxyethyl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.